molecular formula C8H16O2 B146326 6-Methylheptanoic acid CAS No. 929-10-2

6-Methylheptanoic acid

Cat. No. B146326
CAS RN: 929-10-2
M. Wt: 144.21 g/mol
InChI Key: OEOIWYCWCDBOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05711939

Procedure details

2 g concentrated sulfuric acid were added to a solution of 32 g (1 mol) methanol and 144 g (1 mol) "isooctanoic acid" (isomeric mixture from Ruhrchemie A. G. Oberhausen) in 200 ml toluene and heated to boiling with hater separation until the equimolar amount of water separates (about 2 hours). After cooling it was washed with water and then with 10% sodium bicarbonate solution. The solvent was distilled off under reduced pressure. The remaining end-product after distillation over a 15 cm Vigreux column gave 150 g (95%) isooctanoic acid methylester as an easily mobile liquid with a fruity smell.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6]O.[C:8]([OH:17])(=[O:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14]>C1(C)C=CC=CC=1>[CH3:6][O:16][C:8](=[O:17])[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
32 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(C)C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
to boiling with hater separation until the equimolar amount of water
CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
WASH
Type
WASH
Details
was washed with water
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The remaining end-product after distillation over a 15 cm Vigreux column

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.